molecular formula C12H12O4 B187845 Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 7287-40-3

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B187845
CAS RN: 7287-40-3
M. Wt: 220.22 g/mol
InChI Key: KSNVFCJUBJUTPF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the linear formula C12H12O4 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate consists of a benzofuran ring substituted with a hydroxy group at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position . The molecular formula is C12H12O4, and the molecular weight is 220.22 g/mol .

Scientific Research Applications

Synthesis of Novel Derivatives

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been utilized in the synthesis of novel chemical compounds. Gao et al. (2011) described the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives using a one-pot reaction involving this compound (Gao et al., 2011).

Antimicrobial Activity

Krawiecka et al. (2012) explored the antimicrobial activity of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, synthesized using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material (Krawiecka et al., 2012).

Applications in Organic Chemistry

Various studies have shown the compound's relevance in organic chemistry. For example, Luo et al. (2005) used a related compound, 5-hydroxy-3-methyl-3H-benzofuran-2-one, as a starting material for preparing tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, indicating the versatility of benzofuran derivatives in synthetic chemistry (Luo et al., 2005).

Inhibitory Activities

Benzofuran derivatives, including those related to ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have shown promising biological activities. Ohemeng et al. (1994) synthesized a series of benzofuran hydroxamic acids that were found to be potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes (Ohemeng et al., 1994).

Future Directions

Benzofuran derivatives, including ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, are of interest in various fields of research due to their diverse biological activities . Future research may focus on exploring their potential applications in areas such as medicinal chemistry and material science.

properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNVFCJUBJUTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223167
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

CAS RN

7287-40-3
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Record name ETHYL 5-HYDROXY-2-METHYL-3-BENZOFURANCARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Iodination - thieme-connect.com
… Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (55) is iodinated in the 4-position in 44% yield (Scheme 29).[86] The common direct iodination methods for phenols initially attack …
Number of citations: 0 www.thieme-connect.com

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